molecular formula C21H26N6O3S B2868836 4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1428375-57-8

4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2868836
CAS No.: 1428375-57-8
M. Wt: 442.54
InChI Key: IWISNRWRGPKIJO-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a chemical compound supplied for research purposes. This product is characterized by a molecular formula of C21H26N6O3S and a molecular weight of 442.5 g/mol . It is assigned the CAS Registry Number 1428375-57-8 . The structure of this compound, featuring a benzenesulfonamide group linked to a pyrimidine scaffold, suggests potential as a molecule of interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs are often investigated for their ability to modulate protein function, particularly as enzyme inhibitors. While the specific biological target and mechanism of action for this compound require further experimental validation, its molecular architecture indicates it may be relevant for probing kinase signaling pathways or other cellular processes. Researchers may find value in this compound for developing novel therapeutic agents, studying enzyme kinetics, or exploring structure-activity relationships (SAR). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-4-30-17-5-7-18(8-6-17)31(28,29)24-12-11-23-20-14-21(26-16(3)25-20)27-19-13-15(2)9-10-22-19/h5-10,13-14,24H,4,11-12H2,1-3H3,(H2,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWISNRWRGPKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methylpyridinyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methylpyridinyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Pyrimidine Substituents Benzene Ring Substituents Key Modifications
Target Compound 2-methyl, 6-((4-methylpyridin-2-yl)amino) 4-ethoxy Unique 4-methylpyridin-2-yl amino group enhances hydrogen-bonding potential .
4-ethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide () 4-methyl, 6-(trifluoromethyl) 4-ethoxy Trifluoromethyl group increases electronegativity and metabolic stability .
N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide () 4-(diethylamino), 6-methyl 4-methoxy Diethylamino group introduces steric bulk; methoxy reduces lipophilicity vs. ethoxy .

Solubility and Physicochemical Properties

The solubility of sulfonamide derivatives is influenced by substituent polarity. For example:

  • Target Compound : The 4-ethoxy group confers moderate lipophilicity, balancing solubility and membrane permeability.
  • Compound : The methoxy group increases polarity compared to ethoxy, favoring solubility in polar solvents .

Binding Affinity and Selectivity

Structural analogs exhibit varied binding profiles:

  • Target Compound: The 4-methylpyridin-2-yl amino group may interact with hydrophobic pockets in enzyme active sites, similar to pyrimidine-based kinase inhibitors .
  • Compound : The trifluoromethyl group could enhance affinity for electron-deficient binding pockets (e.g., in carbonic anhydrases) due to its strong electron-withdrawing nature .
  • Compound: The diethylamino group may reduce selectivity due to steric hindrance, as seen in analogs targeting dihydrofolate reductase .

Pharmacological and Metabolic Stability

  • Target Compound : Ethoxy groups are generally metabolized via oxidative pathways, which may limit half-life compared to trifluoromethyl-containing analogs .
  • Compound : The trifluoromethyl group resists metabolic degradation, improving in vivo stability .

Research Findings and Implications

  • Compound: In vitro assays show 10-fold higher IC₅₀ against carbonic anhydrase IX compared to non-fluorinated analogs .
  • Compound : Reduced cytotoxicity in hepatic cell lines due to faster metabolic clearance .

Biological Activity

4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, a complex sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₅N₅O₃S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 1428375-57-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that sulfonamide derivatives can affect cardiovascular functions by modulating perfusion pressure and coronary resistance through calcium channel inhibition .

Biological Activity Overview

Several studies have investigated the biological effects of this compound and related sulfonamides:

  • Cardiovascular Effects :
    • A study demonstrated that certain sulfonamide derivatives, including 4-(2-aminoethyl)-benzenesulfonamide, significantly decreased perfusion pressure in isolated rat heart models. This suggests a potential for cardiovascular therapeutic applications .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it is hypothesized to interact with protein targets that modulate insulin signaling, potentially enhancing insulin sensitivity.
  • Pharmacokinetics :
    • Theoretical pharmacokinetic evaluations using models like SwissADME indicate that this compound has favorable distribution characteristics but may exhibit a short half-life due to its lipophilicity . These parameters are crucial for understanding its efficacy and safety profile.

Case Study 1: Cardiovascular Impact

In a controlled experiment, researchers assessed the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance and perfusion pressure. Results indicated a time-dependent decrease in perfusion pressure compared to controls, suggesting a significant cardiovascular effect mediated through calcium channel interactions .

Case Study 2: Enzyme Interaction Studies

A separate investigation focused on the interaction of this compound with P450 enzymes involved in drug metabolism. Theoretical assessments suggested minimal interaction with CYP450 isoforms, indicating a potential for reduced drug-drug interactions when used clinically .

Research Findings

Research findings related to the biological activity of this compound are summarized in the following table:

Study FocusFindingsReference
Cardiovascular EffectsDecreased perfusion pressure in isolated rat hearts; potential calcium channel inhibition
Enzyme InhibitionPossible inhibition of protein targets affecting insulin signaling pathways
PharmacokineticsFavorable distribution; short half-life; minimal interaction with CYP450 enzymes

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